molecular formula C10H13ClFN B7898374 (r)-2-(2-Fluorophenyl)pyrrolidine hydrochloride

(r)-2-(2-Fluorophenyl)pyrrolidine hydrochloride

Cat. No.: B7898374
M. Wt: 201.67 g/mol
InChI Key: IPMVOKVJJJVBGC-HNCPQSOCSA-N
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Description

(R)-2-(2-Fluorophenyl)pyrrolidine hydrochloride (CAS: 1381929-34-5) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a fluorophenyl substituent on a saturated, five-membered nitrogen-containing ring, a scaffold widely recognized for its utility in drug discovery . The pyrrolidine ring is a privileged structure in FDA-approved drugs, valued for its ability to enhance solubility, explore three-dimensional pharmacophore space, and contribute to the stereochemistry of a molecule through the "pseudorotation" of the ring . The specific stereochemistry of the (R)-enantiomer is crucial, as different enantiomers can exhibit distinct biological profiles and binding modes to enantioselective protein targets . As a versatile chiral building block, this compound serves as a key synthetic intermediate for the development of novel biologically active molecules. The fluorine atom on the phenyl ring is a common bioisostere that can influence a molecule's lipophilicity, metabolic stability, and binding affinity . While detailed mechanistic studies on this specific compound are not publicly available, analogous pyrrolidine derivatives are investigated as agonists for receptors like GPR40 for type 2 diabetes, and as components of potent kinase inhibitors . Researchers can utilize this chemical to synthesize and optimize new compounds targeting a range of human diseases. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(2-fluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMVOKVJJJVBGC-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Characterization Techniques for Stereochemical Elucidation and Purity Assessment

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. For chiral compounds such as (R)-2-(2-fluorophenyl)pyrrolidine hydrochloride, this technique is indispensable not only for confirming molecular connectivity but also for establishing the absolute configuration of its stereogenic center.

Single-Crystal X-ray Diffraction (SCXRD) is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal lattice. The process requires a high-quality single crystal of the compound, which, when irradiated with a focused X-ray beam, diffracts the X-rays in a unique pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, ultimately revealing the exact spatial coordinates of each atom.

For a chiral molecule like this compound, a routine SCXRD experiment confirms the relative stereochemistry and molecular structure. However, to determine the absolute stereochemistry—that is, to definitively distinguish the (R)-enantiomer from the (S)-enantiomer—anomalous dispersion effects must be utilized. Anomalous dispersion occurs when the X-ray energy is near the absorption edge of an atom, causing a phase shift in the scattered X-rays. This phenomenon breaks Friedel's Law, meaning that the intensities of diffraction spots from opposite faces of the crystal (known as Bijvoet pairs) are no longer identical. wikipedia.org

The analysis of these intensity differences allows for the determination of the absolute structure. The most widely accepted metric for this purpose is the Flack parameter, x. mdpi.com This single parameter, refined during the crystallographic analysis, indicates whether the determined structural model corresponds to the correct enantiomer. wikipedia.org

A Flack parameter value close to 0 indicates that the assigned absolute configuration is correct.

A value close to 1 suggests that the inverted structure is correct, and the model should be revised.

A value near 0.5 may imply that the crystal is a racemic twin (containing equal domains of both enantiomers) or that the anomalous scattering signal is too weak for a conclusive determination. wikipedia.org

Crucially, the Flack parameter must be interpreted alongside its standard uncertainty (s.u.). uzh.ch For an enantiomerically pure sample, a low s.u. (typically < 0.1) is necessary for a confident assignment of the absolute configuration. ed.ac.uk For this compound, an SCXRD analysis would be expected to yield a Flack parameter near 0, confirming the (R) configuration at the C2 position of the pyrrolidine (B122466) ring.

Table 1. Representative Crystallographic Data from a Hypothetical SCXRD Analysis of this compound
ParameterValue
Chemical FormulaC₁₀H₁₃ClFN
Formula Weight201.67
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 6.5 Å, b = 10.2 Å, c = 15.8 Å
Volume1050 ų
Z (Molecules per unit cell)4
Radiation TypeCu Kα (λ = 1.54184 Å)
Flack Parameter (x)0.05 (4)

A primary challenge in SCXRD is obtaining single crystals of sufficient size and quality. Many compounds, including amine hydrochlorides, can be difficult to crystallize, sometimes remaining as oils or forming microcrystalline powders unsuitable for diffraction analysis. researchgate.net Co-crystallization is a crystal engineering strategy that can overcome these challenges by combining the target molecule (the active pharmaceutical ingredient or API) with a benign co-former in a single crystal lattice. acs.org

The formation of a co-crystal introduces new, often robust, intermolecular interactions, such as hydrogen bonds, which can guide the assembly of molecules into a well-ordered crystalline structure. For amine hydrochlorides like this compound, the chloride ion is an excellent hydrogen bond acceptor. This feature can be exploited by introducing co-formers that are strong hydrogen bond donors, such as pharmaceutically acceptable carboxylic acids. acs.org

The strategy involves creating strong, charge-assisted hydrogen bonds between the protonated pyrrolidine nitrogen and the chloride ion, supplemented by hydrogen bonds between the co-former and the chloride ion or the API itself. This network of interactions stabilizes the crystal lattice, promoting the growth of high-quality single crystals. The resulting co-crystal can then be analyzed by SCXRD to determine the structure and absolute stereochemistry of the primary compound.

The selection of a suitable co-former is critical and is often guided by principles of supramolecular chemistry and hydrogen bond propensity.

Table 2. Potential Co-formers for Crystallization of this compound
Co-former ClassExampleRationale for Selection
Dicarboxylic AcidsSuccinic AcidProvides two carboxylic acid groups for extensive hydrogen bonding networks. acs.org
Dicarboxylic AcidsFumaric AcidOffers rigid geometry and strong hydrogen bond donor sites. acs.org
Aromatic Carboxylic AcidsBenzoic AcidCan form robust synthons with the amine hydrochloride and participate in π-stacking interactions. acs.org
Hydroxy Carboxylic AcidsCitric AcidMultiple hydrogen bond donor (-OH, -COOH) and acceptor sites for complex lattice formation.

By employing such strategies, even if the parent compound is recalcitrant to crystallization, its co-crystal form can provide access to the crucial structural information needed for stereochemical confirmation.

Theoretical and Computational Studies on R 2 2 Fluorophenyl Pyrrolidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations offer a fundamental understanding of the electron distribution and energy levels within a molecule, which are key determinants of its chemical behavior. Due to the absence of specific published computational studies on (R)-2-(2-Fluorophenyl)pyrrolidine hydrochloride, the following sections will discuss the application of these methods and present representative data based on calculations for structurally similar compounds, such as 2-phenylpyrrolidine, to provide qualitative insights.

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. This is achieved by solving the Schrödinger equation in an approximate manner, where the electron density is the central variable. For this compound, DFT calculations would reveal crucial information about bond lengths, bond angles, and dihedral angles.

The geometry optimization process seeks the minimum energy conformation on the potential energy surface. For a molecule with multiple rotatable bonds and a flexible ring system like this one, several local minima may exist. A thorough DFT study would involve exploring the energy landscape to identify the global minimum, representing the most populated conformation, as well as other low-energy conformers. The presence of the hydrochloride salt would significantly influence the geometry, particularly around the protonated nitrogen atom, leading to changes in the pyrrolidine (B122466) ring puckering and the orientation of the fluorophenyl group.

Table 1: Representative DFT-Calculated Geometrical Parameters for a 2-Arylpyrrolidine System (Note: These are hypothetical values for a similar system, calculated at the B3LYP/6-31G(d) level of theory, and are for illustrative purposes.)

ParameterValue
C-N (pyrrolidine) Bond Length1.48 Å
C-C (pyrrolidine) Bond Length1.54 Å
C-C (phenyl ring) Bond Length1.40 Å
C-F Bond Length1.36 Å
C-N-C Bond Angle (pyrrolidine)108.5°
Dihedral Angle (Pyrrolidine-Phenyl)75.0°

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most readily donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing fluorine atom on the phenyl ring is expected to lower the energy of both the HOMO and LUMO, potentially affecting the magnitude of the gap. The protonation of the pyrrolidine nitrogen would further stabilize these orbitals. Analysis of the spatial distribution of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack, respectively.

Table 2: Representative FMO Energies and HOMO-LUMO Gap for a 2-Arylpyrrolidine System (Note: These are hypothetical values for a similar system and are for illustrative purposes.)

Molecular OrbitalEnergy (eV)
HOMO-6.8 eV
LUMO-0.5 eV
HOMO-LUMO Gap 6.3 eV

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of positive potential around the ammonium (B1175870) group (-NH2+-) of the pyrrolidine ring, making it a focal point for interactions with nucleophiles. The fluorine atom, being highly electronegative, would create a region of negative potential on the phenyl ring, while the hydrogen atoms of the phenyl ring and the pyrrolidine ring would exhibit positive potential. This detailed charge distribution analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding.

The Electron Localization Function (ELF) is a method used to visualize the regions in a molecule where electron pairs are likely to be found. cam.ac.ukjussieu.frwikipedia.org It provides a chemically intuitive picture of bonding, lone pairs, and atomic shells. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. For this compound, an ELF analysis would clearly delineate the C-C, C-N, C-H, and C-F covalent bonds, as well as the lone pairs on the fluorine and chloride ions. This can provide a more detailed picture of the electronic structure than simple orbital analysis.

The Local Ionization Potential, often visualized on the molecular surface, indicates the energy required to remove an electron from a specific point. Regions with a low ionization potential are more susceptible to electrophilic attack. For the target molecule, the areas of lowest ionization potential would likely be associated with the electron-rich regions of the phenyl ring, influenced by the fluorine substituent. For the related compound N-phenylpyrrolidine, an experimental ionization energy of 6.8 eV has been reported, which provides an approximation of the energy required to remove an electron from the molecule. nist.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility and behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational landscape at a given temperature.

For a flexible molecule like this compound, MD simulations are essential for understanding the full range of accessible conformations and the transitions between them. This is particularly important for the pyrrolidine ring, which is not planar and undergoes a dynamic process of puckering.

The five-membered pyrrolidine ring is non-planar and exists in a continuous series of "puckered" conformations. This dynamic behavior is known as pseudorotation. The two most common envelope (E) and twist (T) conformations describe the out-of-plane displacement of the ring atoms. The specific puckering preference of the pyrrolidine ring is influenced by its substituents.

In (R)-2-(2-Fluorophenyl)pyrrolidine, the bulky fluorophenyl group at the C2 position will significantly influence the preferred pucker of the ring to minimize steric hindrance. The protonation of the nitrogen atom will also play a role in the conformational equilibrium. MD simulations can map the pseudorotational pathway and determine the relative energies of the different puckered conformations. This analysis provides a detailed understanding of the ring's flexibility and the conformational preferences that may be important for its biological activity or its role as a chiral auxiliary. Studies on similar substituted prolines have shown that the energy barrier for ring inversion can be on the order of several kJ/mol. rsc.org For unsubstituted pyrrolidine, the barrier for pseudorotation has been determined to be around 220-280 cm⁻¹ (approximately 2.6-3.4 kJ/mol). nih.gov

Solvation Effects and Intermolecular Interactions Modeling

Computational modeling of solvation effects and intermolecular interactions is crucial for understanding the behavior of this compound in a biological environment. These models help predict how the compound interacts with its surrounding solvent molecules, typically water, and with biological macromolecules.

Molecular dynamics (MD) simulations are a powerful tool for studying these phenomena. In such simulations, the interactions between the compound and its environment are modeled over time, providing insights into the stability of these interactions. For instance, in studies of pyrrolidine derivatives, the MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method is used to estimate the binding free energy, which includes contributions from nonpolar solvation energy, van der Waals forces, and electrostatic interactions. researchgate.net These components are vital for the stability of the complex formed between the ligand and its receptor.

One computational approach to modeling solvation is the use of implicit solvation models, such as the VSGB (Variable-dielectric Generalized Born) model. This model was utilized in a simulation study of spiro [pyrrolidin-3,2-oxindoles], where the binding free energy was calculated using the Prime MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) approach. scispace.com Such methods are instrumental in understanding how the solvent influences the ligand-receptor binding.

The fluorine atom in the 2-fluorophenyl group of this compound plays a significant role in its intermolecular interactions. The presence of organic fluorine can lead to various weak interactions, including C–H···F–C and C–F···π interactions, which are important for the molecular conformation and packing in the solid state. researchgate.net Theoretical studies on fluorinated compounds, such as tetraarylporphyrins, have shown that dispersive interactions involving fluorine atoms can significantly contribute to the stabilization of intermolecular interactions. researchgate.net Hirshfeld surface analysis is a computational technique used to visualize and quantify these intermolecular contacts. researchgate.netgrowingscience.com

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of drug candidates. Computational modeling provides a powerful platform to conduct SAR studies, offering insights into how the chemical structure of a compound influences its biological activity.

Ligand-Receptor Interaction Modeling with Pyrrolidine Derivatives

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in understanding the interactions that drive the biological activity of pyrrolidine derivatives.

Docking studies on various pyrrolidine derivatives have identified key amino acid residues responsible for their binding affinity to different protein targets. For example, in the case of pyrrolidine derivatives as influenza neuraminidase inhibitors, docking studies revealed that Trp178, Arg371, and Tyr406 are crucial residues in the active site. nih.gov The primary forces governing these interactions were found to be hydrogen bonds and electrostatic interactions. nih.gov

In another study on spiropyrrolidine derivatives targeting glucosamine (B1671600) 6-phosphate synthase, molecular docking showed significant interactions with the active site amino acids, including hydrogen bonds involving the spiropyrrolidine moiety. nih.govmdpi.com For pyrrolidine derivatives designed as myeloid cell leukemia-1 (Mcl-1) inhibitors, molecular docking was used to elucidate the mode of interaction between the ligands and the key residues in the protein's binding site. nih.gov These docking results are often corroborated by molecular dynamics simulations to assess the stability of the predicted binding poses. nih.gov

The table below summarizes findings from molecular docking studies on various pyrrolidine derivatives, highlighting the target proteins and key interacting residues.

Target ProteinPyrrolidine Derivative ClassKey Interacting ResiduesPrimary Interaction Types
Influenza NeuraminidaseGeneral Pyrrolidine DerivativesTrp178, Arg371, Tyr406Hydrogen bond, Electrostatic
Mcl-1General Pyrrolidine DerivativesNot specifiedNot specified
MDM2Spiro[pyrrolidine-oxindole] DerivativesNot specifiedπ-π interactions, Hydrogen bonds
Glucosamine 6-phosphate synthaseSpiropyrrolidine DerivativesNot specifiedHydrogen bonds

Chemoinformatic and QSAR Approaches to Structure-Function Relationships

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. 2D and 3D-QSAR models are developed to predict the activity of new compounds and to understand the structural features that are important for their activity.

Several QSAR studies have been conducted on pyrrolidine derivatives. For instance, 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for pyrrolidine derivatives as Mcl-1 inhibitors. nih.gov These models provide contour maps that visualize the regions where steric, electrostatic, and other fields contribute favorably or unfavorably to the biological activity. researchgate.net

Hologram QSAR (HQSAR) is another approach that has been applied to pyrrolidine derivatives. nih.gov These QSAR models are validated using various statistical methods to ensure their predictive power. nih.gov The statistical parameters from a 3D-QSAR study on pyrrolidine derivatives as Mcl-1 inhibitors are presented in the table below. nih.gov

Modelr²_pred
CoMFA0.6890.9990.986
CoMSIA0.6140.9230.815
HQSAR0.6030.6620.743

These QSAR models can guide the design of new, more potent pyrrolidine-based compounds by identifying the key structural modifications that are likely to enhance their biological activity.

Computational Studies on Reaction Mechanisms and Stereoselectivity Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions and understanding the origins of stereoselectivity. For the synthesis of chiral molecules like (R)-2-(2-Fluorophenyl)pyrrolidine, computational studies can provide valuable insights into the reaction pathways that lead to the desired stereoisomer.

Density Functional Theory (DFT) is a common quantum chemical method used to study reaction mechanisms. For example, DFT calculations have been employed to investigate the Nef-type rearrangement in the synthesis of pyrrolidinedione derivatives. nih.gov These calculations can determine the energy barriers of different reaction steps, helping to identify the rate-determining step and the most favorable reaction pathway. nih.gov

In the context of stereoselective synthesis, computational methods can be used to model the transition states of reactions and predict which stereoisomer will be formed preferentially. For instance, computational analysis has been used to study the aza-Cope-Mannich tandem reaction for the formation of substituted pyrrolidines. emich.edu The goal of such studies is to determine how reaction conditions and substrate characteristics influence the stereochemical outcome. emich.edu The presence of an electron-withdrawing group at the nitrogen center, for example, was found to increase the activation energy of the first step of the reaction. emich.edu

Computational methods have also been used to understand the influence of chiral auxiliaries on the diastereoselectivity of reactions. In the synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions, the effect of the N-tert-butanesulfinyl group on the diastereoselectivity was investigated using computational approaches. researchgate.net These studies help in the rational design of synthetic strategies to obtain specific stereoisomers of pyrrolidine derivatives.

Research Applications and Emerging Areas of Investigation for R 2 2 Fluorophenyl Pyrrolidine Hydrochloride Derivatives

Role as Chiral Building Blocks in Complex Molecule Synthesis and Natural Product Analogues

The pyrrolidine (B122466) ring is a fundamental structural motif present in a vast number of natural products, particularly alkaloids, which often exhibit significant biological activities. nih.govnih.gov Derivatives of (R)-2-(2-Fluorophenyl)pyrrolidine are utilized as chiral building blocks, providing a synthetically accessible source of stereochemical complexity. The defined stereocenter at the C2 position is instrumental in guiding the stereochemical outcome of subsequent reactions, a critical aspect in the total synthesis of complex molecules. portico.org

The synthesis of natural product analogues often involves the strategic incorporation of non-natural fragments to enhance biological activity, improve pharmacokinetic properties, or probe structure-activity relationships (SAR). The 2-fluorophenyl group in this context offers unique properties. Fluorine's high electronegativity and small size can influence molecular conformation and metabolic stability and can participate in favorable protein-ligand interactions through hydrogen bonding or dipole-dipole interactions. Researchers leverage these attributes by incorporating the (R)-2-(2-fluorophenyl)pyrrolidine moiety into analogues of complex natural products to create novel compounds with potentially improved therapeutic profiles. nih.gov

Exploration in Medicinal Chemistry Scaffolds (General Academic Context)

The pyrrolidine scaffold is one of the most prevalent nitrogen-containing heterocycles in approved drugs and drug discovery programs. nih.govfrontiersin.org Its non-planar, three-dimensional structure allows for a better exploration of chemical space compared to flat aromatic rings, which is advantageous for achieving high-affinity and selective interactions with biological targets. nih.govresearchgate.net Derivatives of (R)-2-(2-fluorophenyl)pyrrolidine are frequently explored as core scaffolds in the design of novel therapeutic agents across various disease areas, including cancer, central nervous system disorders, and infectious diseases. nih.govnih.gov

The versatility of the pyrrolidine ring allows for substitution at multiple positions, enabling chemists to generate diverse libraries of compounds for high-throughput screening. researchgate.net The (R)-2-(2-fluorophenyl)pyrrolidine scaffold provides a fixed stereochemical anchor and a fluorinated aromatic ring, which can be further functionalized to optimize binding affinity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.net

The design of potent and selective ligands for biological targets such as G-protein coupled receptors (GPCRs), enzymes, and ion channels often relies on the precise spatial arrangement of functional groups. The chiral (R)-2-(2-fluorophenyl)pyrrolidine scaffold serves as a rigid framework to orient pharmacophoric elements in a defined three-dimensional arrangement. researchgate.net The synthesis of these ligands typically involves N-alkylation, N-acylation, or coupling reactions at other positions of the pyrrolidine ring to introduce functionalities that can interact with specific residues in a target's binding pocket.

Mechanistically, the fluorine atom on the phenyl ring can be a key interaction point. It can act as a hydrogen bond acceptor or engage in favorable orthogonal multipolar interactions with electron-rich aromatic residues of a protein, such as tyrosine or phenylalanine. Structure-activity relationship (SAR) studies on series of such derivatives often reveal the critical role of the fluorine substituent's position. For instance, moving the fluorine from the ortho to the meta or para position can dramatically alter binding affinity and selectivity, highlighting the precise nature of the ligand-receptor interaction. nih.gov

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twisted conformations. nih.govfigshare.com The preferred conformation, or "puckering," of the ring is influenced by the nature and stereochemistry of its substituents. researchgate.net An electronegative substituent like the 2-fluorophenyl group at the C2 position significantly influences the ring's conformational preference. This conformational control is crucial because it dictates the spatial orientation of other substituents, which in turn determines how the molecule fits into a protein's binding site. figshare.comresearchgate.net

Computational modeling and spectroscopic techniques like NMR are used to study the conformational landscape of these derivatives. Research has shown that locking the pyrrolidine ring into a specific conformation, for example, a Cγ-exo or Cγ-endo pucker, can lead to a significant increase in binding affinity and selectivity for a particular biological target. researchgate.net This is because a pre-organized, low-energy conformation that matches the binding site geometry minimizes the entropic penalty upon binding. The interplay between the substituent effects and the inherent flexibility of the pyrrolidine ring is a key area of investigation for optimizing ligand design. nih.govresearchgate.net

Catalytic Applications in Asymmetric Organic Transformations

Chiral pyrrolidine derivatives, inspired by the natural amino acid proline, are foundational scaffolds for a major class of organocatalysts. nih.govnih.gov These catalysts are used to promote a wide range of asymmetric reactions, such as aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, with high levels of stereocontrol. nih.govresearchgate.net Derivatives of (R)-2-(2-fluorophenyl)pyrrolidine are explored in this context to fine-tune the steric and electronic properties of the catalyst.

The typical catalytic cycle involves the formation of an enamine or iminium ion intermediate between the pyrrolidine nitrogen and a carbonyl substrate. The bulky and electronically modified 2-(2-fluorophenyl) group helps to create a specific chiral environment around this reactive intermediate, effectively shielding one face and directing the approach of the other reactant. This leads to the preferential formation of one enantiomer of the product. The electronic nature of the fluorophenyl group can also influence the reactivity and stability of the catalytic intermediates, providing another handle for optimizing catalytic efficiency and selectivity.

Table 1: Examples of Asymmetric Reactions Catalyzed by Pyrrolidine Derivatives
Reaction TypeCatalyst ScaffoldKey IntermediateTypical Stereocontrol
Aldol ReactionDiarylprolinol Silyl EthersEnamineHigh diastereo- and enantioselectivity
Michael AdditionChiral PyrrolidineEnamine/Iminium IonHigh enantioselectivity
Diels-Alder CycloadditionImidazolidinone (from amino acids)Iminium IonHigh enantioselectivity

Development of Novel Materials and Functional Molecules Utilizing the Pyrrolidine Scaffold

The unique structural and stereochemical features of the (R)-2-(2-fluorophenyl)pyrrolidine scaffold are being harnessed in materials science. Chiral pyrrolidine units can be incorporated into larger molecular architectures, such as polymers or metal-organic frameworks (MOFs), to impart chirality to the bulk material. Such chiral materials have potential applications in enantioselective separations, asymmetric catalysis, and chiroptical devices.

Functional molecules incorporating this scaffold are also being developed. For example, attaching chromophores or redox-active units to the pyrrolidine ring can lead to new molecules with interesting photophysical or electrochemical properties. The defined stereochemistry of the scaffold can influence the packing of these molecules in the solid state or their self-assembly in solution, leading to materials with unique and controllable properties. The fluorine atom can also be used to tune intermolecular interactions, such as π-stacking, which is critical for charge transport in organic electronic materials.

Application as Analytical Reference Standards in Forensic and Toxicological Research (Emphasis on Isomer Differentiation)

In forensic and toxicological analysis, the unambiguous identification and quantification of substances are paramount. (R)-2-(2-Fluorophenyl)pyrrolidine hydrochloride and its derivatives, particularly those with psychoactive properties, can serve as certified reference materials (CRMs) or analytical standards. enfsi.eucaymanchem.com The availability of a well-characterized standard is essential for validating analytical methods used in crime labs and for ensuring the accuracy and traceability of results. enfsi.eu

A critical challenge in forensic chemistry is the differentiation of isomers, including enantiomers, which can have vastly different pharmacological and toxicological profiles. Since (R)-2-(2-Fluorophenyl)pyrrolidine is a single enantiomer, it and its derivatives are crucial for developing and validating chiral separation methods, such as chiral chromatography (HPLC or GC). These methods allow analysts to distinguish between the (R)- and (S)-enantiomers of a substance found in seized materials or biological samples. This differentiation is vital for legal proceedings and for understanding the pharmacology of novel psychoactive substances (NPS). dea.gov

Table 2: Analytical Techniques for Isomer Differentiation
TechniquePrincipleApplication in Forensic Science
Chiral High-Performance Liquid Chromatography (HPLC)Differential interaction with a chiral stationary phaseSeparation and quantification of enantiomers in drug seizures
Chiral Gas Chromatography (GC)Separation on a chiral capillary columnAnalysis of volatile enantiomeric compounds
Circular Dichroism (CD) SpectroscopyDifferential absorption of left and right circularly polarized lightDetermination of absolute configuration of chiral molecules

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-2-(2-fluorophenyl)pyrrolidine hydrochloride, and what challenges arise in stereochemical control?

  • Methodology : A common approach involves nucleophilic substitution of a halogenated intermediate (e.g., 1-(2-chloroethyl)pyrrolidine hydrochloride) with a fluorophenyl moiety under basic conditions. Stereochemical control is achieved using chiral catalysts or resolving agents. For example, asymmetric hydrogenation of a pyrroline precursor with Ru-BINAP catalysts can yield the (R)-enantiomer. Post-synthetic purification via recrystallization or chiral chromatography is often required to enhance enantiomeric excess (ee) .
  • Challenges : Competing racemization during acidic/basic workup and low yields in stereoselective steps are common. Optimizing reaction temperature and solvent polarity (e.g., THF vs. DCM) can mitigate these issues .

Q. How can researchers validate the enantiomeric purity of this compound?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® AD-H column with a hexane/isopropanol mobile phase (90:10 v/v) and UV detection at 254 nm. Retention times for (R)- and (S)-enantiomers should differ by ≥1.5 minutes .
  • Polarimetry : Measure specific rotation ([α]D<sup>20</sup>) and compare against literature values (e.g., [α]D = +15.6° for (R)-enantiomer in methanol) .
  • NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting of proton signals for enantiomers .

Q. What safety precautions are critical when handling this compound?

  • Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), place in a sealed container, and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How does the 2-fluorophenyl substituent influence the compound’s receptor-binding affinity in neurological studies?

  • Methodology :

  • Docking Simulations : Use Schrödinger Suite or AutoDock to model interactions with dopamine D2 or serotonin 5-HT2A receptors. Fluorine’s electronegativity enhances hydrogen bonding with Thr134 (D2) or Ser159 (5-HT2A) .
  • Radioligand Assays : Compare IC50 values of this compound against non-fluorinated analogs in competitive binding assays using [<sup>3</sup>H]spiperone .

Q. What analytical techniques resolve contradictions in reported metabolic pathways of this compound?

  • Case Study : Discrepancies in cytochrome P450 (CYP3A4 vs. CYP2D6) metabolism were resolved via:

  • LC-MS/MS : Identify hydroxylated metabolites in human liver microsomes. Use deuterated internal standards for quantification .
  • CYP Isozyme Inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) or quinidine (CYP2D6 inhibitor) to confirm dominant pathways .

Q. How can computational modeling optimize the synthesis of this compound derivatives for SAR studies?

  • Approach :

  • DFT Calculations : Calculate transition-state energies for fluorophenyl substitution steps using Gaussian08. B3LYP/6-31G(d) basis sets predict regioselectivity .
  • QSAR Models : Train models with MOE or RDKit to correlate substituent position (e.g., 3-F vs. 4-F) with logP and IC50 values .

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